N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide
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Overview
Description
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide is a multifaceted organic compound, comprising unique structural elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide typically involves a multi-step process:
Formation of the 4H-chromeno[4,3-d][1,3]thiazole core: : This is commonly achieved through a cyclization reaction involving appropriate starting materials such as chromene derivatives and thioamides under acidic conditions.
Introduction of the acetamide group: : This step often includes the reaction of the intermediate thiazole with chloroacetic acid or its derivatives in the presence of a base like sodium hydroxide.
Attachment of the 4-(methylsulfanyl)phenyl group: : This can be accomplished via a nucleophilic substitution reaction using 4-(methylsulfanyl)phenylamine and an acylating agent like acetic anhydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve:
Optimized reaction conditions: : Large-scale reactors capable of maintaining precise temperatures and mixing rates.
Continuous flow processes: : Ensuring consistent quality and yield, while reducing the reaction times and costs.
Catalysts: : Utilization of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction of the nitro or carbonyl groups present can form amines or alcohols.
Substitution: : Various substitution reactions can occur at the phenyl ring or thiazole core, leading to derivatives with modified properties.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reagents: : Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reagents: : Halogenating agents like bromine or chlorinating agents, under conditions such as reflux in organic solvents.
Major Products
Oxidation Products: : Sulfoxides, sulfones, or carbonyl derivatives.
Reduction Products: : Amines, alcohols, or hydrocarbons.
Substitution Products: : Halogenated derivatives, nitro compounds, or alkylated products.
Scientific Research Applications
Chemistry
Material Science: : The compound can be incorporated into polymers to create materials with specific electronic or photonic properties.
Catalysis: : Its structural features may allow it to act as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology
Enzyme Inhibition: : The compound can act as an inhibitor for enzymes that are involved in critical biological pathways.
Biochemical Probes: : Utilized in studies to understand the mechanisms of certain biochemical processes.
Medicine
Drug Development: : Potential use as a lead compound in the development of new pharmaceuticals, targeting diseases like cancer or infectious diseases.
Diagnostic Agents: : Can be used in imaging techniques to identify and monitor disease states.
Industry
Dye Manufacture: : Used in the production of dyes with specific fluorescence or chromatic properties.
Mechanism of Action
The mechanism of action of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide involves:
Binding to Molecular Targets: : Interacts with specific proteins or enzymes, altering their activity.
Pathways Involved: : May affect signaling pathways, leading to changes in cellular function or metabolism. The exact pathways depend on the specific application, whether in a biochemical context or industrial process.
Comparison with Similar Compounds
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide stands out due to its unique combination of structural elements.
Similar Compounds
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-phenylacetamide: : Lacks the methylsulfanyl group, resulting in different chemical properties.
2-(4-methylsulfanylphenyl)thiazole derivatives: : Similar but do not possess the chromeno component, leading to different reactivity and applications.
Chromeno[4,3-d][1,3]thiazole derivatives: : May not contain the acetamide group, impacting their biological and chemical interactions.
What makes this compound unique is its amalgamation of these distinct moieties, granting it specific reactivity and versatility in applications across various fields.
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Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-24-13-8-6-12(7-9-13)10-17(22)20-19-21-18-14-4-2-3-5-15(14)23-11-16(18)25-19/h2-9H,10-11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTSSVROHMOJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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